molecular formula C7H7N3O B1283553 4-Amino-1H-benzo[d]imidazol-2(3H)-one CAS No. 75370-65-9

4-Amino-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1283553
CAS RN: 75370-65-9
M. Wt: 149.15 g/mol
InChI Key: BCUSTVNWMJXDSE-UHFFFAOYSA-N
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Description

4-Amino-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an imidazole ring fused to a benzene ring, with an amino group at the 4-position. This structure is a versatile scaffold in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with biological targets .

Synthesis Analysis

The synthesis of 4-amino-1H-benzo[d]imidazol-2(3H)-one derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to an efficient synthesis with excellent yield . Another method utilizes thiamine hydrochloride as a catalyst in a one-pot synthesis involving 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in water, highlighting the use of environmentally benign solvents . Additionally, the compound has been used as a template in the enantioselective synthesis of α-amino acid derivatives, showcasing its utility in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of 4-amino-1H-benzo[d]imidazol-2(3H)-one derivatives has been studied using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to characterize the synthesized compounds . Single crystal X-ray analysis has been used to study the electronic and spatial structure of related molecules, providing insights into the types of interactions that govern crystal formation, such as hydrogen bonding and stacking interactions .

Chemical Reactions Analysis

4-Amino-1H-benzo[d]imidazol-2(3H)-one serves as a precursor in the formation of various chemical structures. It has been used to prepare phenylazopyrimidone dyes, which exhibit varying absorption abilities depending on the substituents and solvent conditions . The compound's reactivity has also been harnessed in the synthesis of triazole derivatives, which have shown potential pharmacological activity, such as anti-hepatitis B activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-1H-benzo[d]imidazol-2(3H)-one and its derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the absorption properties of the phenylazopyrimidone dyes derived from it . The compound's ability to form stable crystals through hydrogen bonding and stacking interactions is indicative of its solid-state properties . Furthermore, the antimicrobial activity of some derivatives has been evaluated, with certain compounds showing activity comparable to standard antibiotics .

Scientific Research Applications

Synthesis and Characterization in Energetic Materials

4-Amino-1H-benzo[d]imidazol-2(3H)-one is utilized in the synthesis of energetic materials. Specifically, it has been used in the preparation of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, demonstrating satisfactory detonation properties, comparable to 2,4,6-trinitrotoluene (TNT) (Ma, Liu, & Yao, 2014).

Solid-Phase Synthesis in Medicinal Chemistry

In medicinal chemistry, the compound finds application in solid-phase synthesis for creating derivatives, such as 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-ones, using Fmoc-α-amino acids and nitroaryl fluorides. This methodology is versatile for preparing a variety of benzo[d]imidazo[1,2-a]imidazol-2(3H)-ones (Messina et al., 2014).

Novel Carbonylative Approaches in Organic Synthesis

A novel carbonylative approach in organic synthesis involving 4-Amino-1H-benzo[d]imidazol-2(3H)-one leads to the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. This process demonstrates high yields and turnover numbers under mild conditions, using palladium iodide catalysis (Veltri et al., 2018).

Development of D-Amino Acid Oxidase Inhibitors

In biochemistry, derivatives of 4-Amino-1H-benzo[d]imidazol-2(3H)-one have been synthesized and evaluated for inhibiting D-amino acid oxidase (DAAO), showing a range of inhibitory potencies. This research contributes to the understanding of structure-activity relationships in DAAO inhibitors (Berry et al., 2012).

Parallel Solid-Phase Synthesis in Pharmaceutical Research

It is also used in parallel solid-phase synthesis for generating novel imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones, which are key compounds in pharmaceutical research. The synthesis involves coupling with Fmoc-amino acid to resin-bound aminobenzimidazole (Dadiboyena & Nefzi, 2011).

Future Directions

: Ambeed, Inc. - 4-Amino-1H-benzo[d]imidazol-2(3H)-one : DFT calculations (Etot in kcal mol -1) : Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of … : [Design, synthesis, biological evaluation of 6-(2-amino-1H-benzod …

properties

IUPAC Name

4-amino-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUSTVNWMJXDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567057
Record name 4-Amino-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-benzo[d]imidazol-2(3H)-one

CAS RN

75370-65-9
Record name 4-Amino-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.53 g (6.5 mmol, 2 eq) of N—N′-carbonyliimidazole were added portionwise to 450.7 mg (3.24 mmol, 1 eq) of benzene-1,2,3-triamine in solution in 30 ml of acetonitrile. The reaction medium was stirred at ambient temperature for 6 hours and then heated at 70° C. overnight. The reaction was stopped by adding 50 ml of water and then extracted with ethyl acetate. The organic phases were combined, and dried over sodium sulfate. The solvents were evaporated off and then the residue was purified by chromatography on silica gel (dichloromethane/methanol/aqueous ammonia: 95/5/2). 229.9 mg of 4-amino-1,3-dihydrobenzoimidazol-2-one were obtained. Yield=42%.
Quantity
450.7 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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